1-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring fused with a pyridine moiety. This compound is part of the broader class of pyrrolidine-2,5-diones, which are known for their versatile applications in medicinal chemistry and drug discovery . The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in the development of bioactive molecules.
Preparation Methods
One common method involves the cyclization of amide-tethered enynes using palladium-catalyzed reactions . This method offers high chemo-, regio-, and enantioselectivities under mild reaction conditions. Industrial production methods often utilize similar catalytic processes but on a larger scale, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity . Additionally, the pyridine moiety can engage in π-π stacking interactions, further stabilizing the compound-protein complex . These interactions can lead to the inhibition or activation of biological pathways, depending on the target and context .
Comparison with Similar Compounds
1-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives, such as:
Pyrrolidine-2,3-dione: This compound has a similar core structure but differs in the position of the carbonyl groups, leading to distinct reactivity and biological activity.
N-substituted pyrrolidine-2,5-diones: These compounds feature various substituents on the nitrogen atom, which can significantly alter their pharmacokinetic and pharmacodynamic properties.
The uniqueness of this compound lies in its ability to combine the structural features of both pyrrolidine and pyridine rings, offering a versatile scaffold for drug design and development .
Properties
CAS No. |
57786-14-8 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H10N2O2/c13-9-3-4-10(14)12(9)7-8-2-1-5-11-6-8/h1-2,5-6H,3-4,7H2 |
InChI Key |
CRKPSTBTWRKXKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CN=CC=C2 |
Origin of Product |
United States |
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